![molecular formula C13H19N3OS B13954582 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring via an oxy linkage and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Attachment of the Oxy Linkage: The oxy linkage is introduced by reacting the pyrimidine derivative with a suitable cyclohexanol derivative under conditions that promote ether formation.
Introduction of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C13H19N3OS |
|---|---|
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
4-(5-ethylpyrimidin-2-yl)oxycyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3OS/c1-2-9-7-15-13(16-8-9)17-11-5-3-10(4-6-11)12(14)18/h7-8,10-11H,2-6H2,1H3,(H2,14,18) |
Clé InChI |
GILUTLIPRHREAT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N=C1)OC2CCC(CC2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


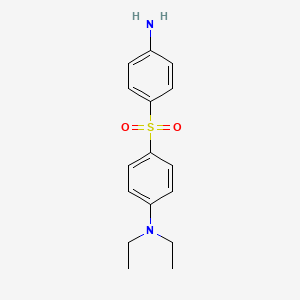
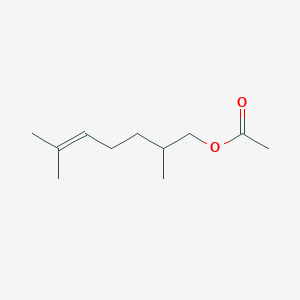
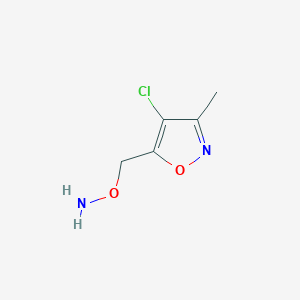
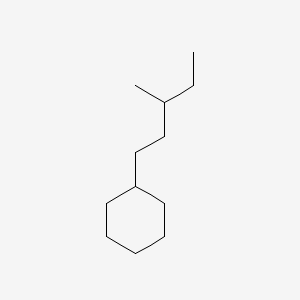
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
amino}ethan-1-ol](/img/structure/B13954546.png)

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
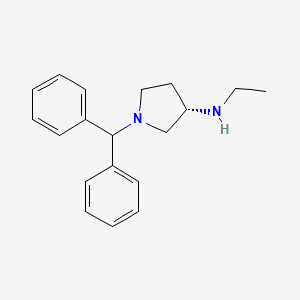
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

![Benzyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13954576.png)
